![molecular formula C19H26BNO4 B592274 Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 893441-86-6](/img/structure/B592274.png)
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a chemical compound with the molecular formula C23H35BN2O5 and a molecular weight of 430.3 g/mol .
Molecular Structure Analysis
The molecular structure of this compound involves a tert-butyl group, an indole group, and a boronate ester group . The exact structure can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The boron moiety in the compound can be converted into a broad range of functional groups, making it a valuable reagent in this process .
Protodeboronation
The compound can undergo protodeboronation, a process that involves the removal of the boron moiety. This is particularly useful when the boron moiety needs to be removed at the end of a sequence .
Anti-Markovnikov Hydromethylation
The compound can be used in a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation. This process involves the addition of methane to various alkenes .
Synthesis of Biologically Active Compounds
This compound is an important intermediate in the synthesis of many biologically active compounds. For example, it has been used in the synthesis of crizotinib .
Hydrolysis Studies
The compound is used in studies investigating the hydrolysis of phenylboronic pinacol esters. These studies are important for the design of new drugs and drug delivery devices, particularly boron-carriers suitable for neutron capture therapy .
Disinfection and Tanning
The compound is also used as a disinfectant and tanning agent .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-11-13-14(9-8-10-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWYWGKVFEKQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
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